n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide
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Overview
Description
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is an organic compound with the molecular formula C11H21NO2. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanamide group. The presence of the isobutyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of tetrahydrofuran derivatives with isobutylamine and propanoyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the intermediate: Tetrahydrofuran is reacted with propanoyl chloride in the presence of a base to form the intermediate compound.
Amidation: The intermediate is then reacted with isobutylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar functional group but lacking the tetrahydrofuran ring.
N-isobutylpropanamide: Similar structure but without the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxamide: Contains the tetrahydrofuran ring but with a different substituent.
Uniqueness
n-Isobutyl-3-(tetrahydrofuran-2-yl)propanamide is unique due to the combination of the tetrahydrofuran ring and the isobutyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-9(2)8-12-11(13)6-5-10-4-3-7-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
NSDFRDUZSQSNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC1CCCO1 |
Origin of Product |
United States |
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